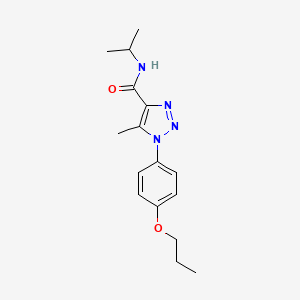
2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile, also known as DMDP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of protein kinase C. This enzyme is involved in various cellular processes, including cell proliferation and differentiation, and its dysregulation has been linked to several diseases, including cancer. 2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile has been shown to inhibit the activity of protein kinase C in vitro, which may explain its anti-cancer properties.
Biochemical and Physiological Effects:
2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of protein kinase C and reduce the production of reactive oxygen species. In vivo studies have shown that 2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile has anti-tumor properties in animal models, but further studies are needed to determine its efficacy in humans.
Avantages Et Limitations Des Expériences En Laboratoire
2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using a simple method and has been reported to have low toxicity. However, 2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile also has some limitations, including its limited solubility in water and its potential to form aggregates in solution. These limitations may affect its efficacy in some experiments and require further optimization.
Orientations Futures
There are several future directions for the study of 2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile. One potential direction is to further investigate its anti-cancer properties and its mechanism of action. This may involve testing its efficacy in different cancer cell lines and animal models and identifying its molecular targets. Another potential direction is to explore its applications in material science, such as the synthesis of fluorescent dyes and polymers. Additionally, 2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile may have potential applications in other fields, such as analytical chemistry and drug delivery. Further studies are needed to explore these potential applications.
Méthodes De Synthèse
The synthesis of 2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile involves the reaction of 2,5-dimethylphenylamine with 2-hydroxy-3-nitrobenzaldehyde, followed by reduction and cyclization. The resulting product is then treated with potassium cyanide to obtain 2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile. This synthesis method has been reported in several research articles and has been optimized to yield high purity 2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile.
Applications De Recherche Scientifique
2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile has been tested for its anti-cancer properties and has shown promising results. It has also been studied as a potential inhibitor of protein kinase C, which is involved in various cellular processes. In material science, 2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile has been used as a building block for the synthesis of fluorescent dyes and polymers. In analytical chemistry, 2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile has been utilized as a reagent for the detection of metal ions.
Propriétés
IUPAC Name |
2,7-diamino-4-(2,5-dimethylphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-10-3-4-11(2)14(7-10)17-13-6-5-12(20)8-16(13)22-18(21)15(17)9-19/h3-8,17H,20-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXTYPIPGDFAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5278825 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)phenylalaninamide](/img/structure/B4884896.png)
![4-(3-{[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B4884901.png)
![N-[2-(2-fluorophenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B4884905.png)
![N,N-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4884921.png)
![methyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B4884928.png)
![N-[2-(benzoylamino)benzoyl]tryptophan](/img/structure/B4884933.png)
![1-(hydroxymethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4884938.png)
![4-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-thiophenecarboxamide](/img/structure/B4884945.png)

![2-(1,3-benzodioxol-5-yl)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4884964.png)


![(4-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4884995.png)
![3-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-chlorobenzyl)propanamide](/img/structure/B4884997.png)